molecular formula C8H12ClN B1606106 Pyridine, 5-ethyl-2-methyl-, hydrochloride CAS No. 2024-89-7

Pyridine, 5-ethyl-2-methyl-, hydrochloride

Cat. No.: B1606106
CAS No.: 2024-89-7
M. Wt: 157.64 g/mol
InChI Key: ISAMCLDQUGJSEW-UHFFFAOYSA-N
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Description

Pyridine, 5-ethyl-2-methyl-, hydrochloride: is an organic compound with the molecular formula C₈H₁₁N·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C₅H₅N. Pyridine derivatives are widely used in various fields, including pharmaceuticals, agrochemicals, and as solvents in chemical reactions. The hydrochloride form is often used to enhance the solubility and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Alkylation of Pyridine: : One common method to synthesize Pyridine, 5-ethyl-2-methyl-, hydrochloride involves the alkylation of pyridine. This can be achieved by reacting pyridine with ethyl bromide and methyl iodide in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation.

  • Friedel-Crafts Alkylation: : Another method involves Friedel-Crafts alkylation, where pyridine is treated with ethyl chloride and methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This method requires careful control of temperature and reaction time to avoid over-alkylation.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The process typically includes:

    Feedstock Preparation: Purification of pyridine and alkyl halides.

    Reaction Phase: Conducting the alkylation reaction in a controlled environment.

    Purification: Using distillation and crystallization to isolate the desired product.

    Conversion to Hydrochloride: Treating the alkylated pyridine with hydrochloric acid to form the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Pyridine, 5-ethyl-2-methyl-, hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of pyridine N-oxides.

  • Reduction: : Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, where the ethyl or methyl groups are replaced by other functional groups. Common reagents include sodium hydroxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Corresponding amines.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

Chemistry

Pyridine, 5-ethyl-2-methyl-, hydrochloride is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is used to study the interactions of pyridine derivatives with biological macromolecules. It helps in understanding the binding mechanisms and effects of pyridine-based drugs.

Medicine

Pyridine derivatives, including this compound, are investigated for their potential therapeutic properties. They are explored for use in treating various conditions such as infections, inflammation, and neurological disorders.

Industry

In the industrial sector, this compound is used as a solvent and reagent in chemical manufacturing processes. It is also employed in the production of dyes, rubber chemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Pyridine, 5-ethyl-2-methyl-, hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity. The exact pathways depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • Pyridine, 3-ethyl-2-methyl-
  • Pyridine, 5-ethyl-3-methyl-
  • Pyridine, 4-ethyl-2-methyl-

Uniqueness

Pyridine, 5-ethyl-2-methyl-, hydrochloride is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the ethyl and methyl groups on the pyridine ring can significantly affect the compound’s properties, making it distinct from other similar derivatives.

Properties

IUPAC Name

5-ethyl-2-methylpyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N.ClH/c1-3-8-5-4-7(2)9-6-8;/h4-6H,3H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISAMCLDQUGJSEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3062106
Record name Pyridine, 5-ethyl-2-methyl-, hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2024-89-7
Record name Pyridine, 5-ethyl-2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2024-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 5-ethyl-2-methyl-, hydrochloride (1:1)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 5-ethyl-2-methyl-, hydrochloride (1:1)
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Record name Pyridine, 5-ethyl-2-methyl-, hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-ethyl-2-methylpyridine hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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